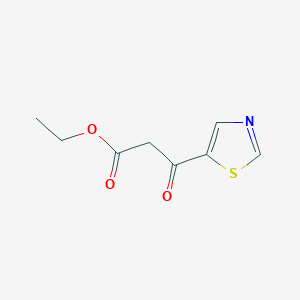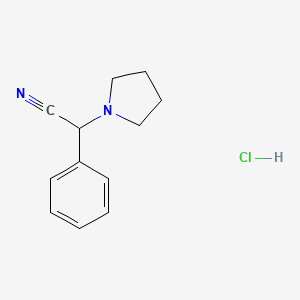
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride
Vue d'ensemble
Description
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a chemical compound with the CAS Number: 1375473-53-2 . It has a molecular weight of 222.72 . The IUPAC name for this compound is phenyl (2-pyrrolidinyl)acetonitrile hydrochloride .
Synthesis Analysis
The synthesis of compounds similar to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Pharmacological Properties and Clinical Effects
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride, due to its structure, may share some pharmacological properties with related compounds. For example, penehyclidine hydrochloride (PHC), a structurally related anticholinergic drug, is noted for its significant clinical effects in treating organic phosphorus poisoning and as a preanesthetic medication. PHC is advantageous due to its ability to effectively reduce mucus secretion, vascular infiltration, and relax airway smooth muscles. It also exhibits protective effects on various organs such as the heart, lungs, brain, kidneys, intestines, and liver, suggesting its potential for extensive clinical applications (Wang, Gao, & Ma, 2018).
Role in Drug Discovery
The pyrrolidine ring, a core structure in 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. This interest stems from its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribute to stereochemistry, and increase three-dimensional coverage. Pyrrolidine derivatives, including those with structural similarities to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride, have been investigated for their selectivity towards various biological targets, indicating the versatility of this scaffold in drug discovery (Petri et al., 2021).
Analytical Applications
Compounds similar to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride may also find applications in analytical chemistry. For example, hydrophilic interaction chromatography (HILIC), a technique used for separating polar compounds, often employs mobile phases rich in organic solvents like acetonitrile. HILIC's unique separation mechanism, which is complementary to reversed-phase chromatography, makes it suitable for analyzing compounds with polar functionalities, potentially including derivatives of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride (Jandera, 2011).
Safety And Hazards
Orientations Futures
The pyrrolidine ring, a key component of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride, is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, it can be expected that more research will be conducted in the future to explore the potential applications of this compound in drug discovery .
Propriétés
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVTRCXQSCBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)
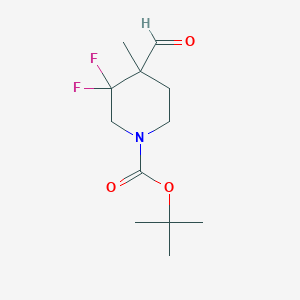
![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
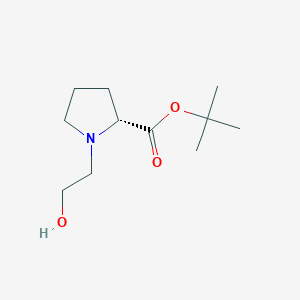

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)
amine](/img/structure/B1407041.png)


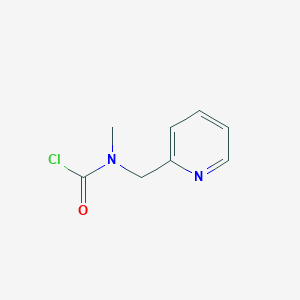
![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1407046.png)

